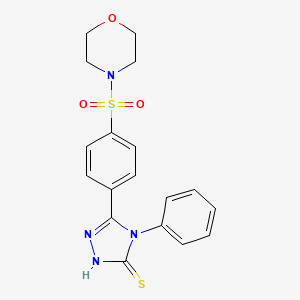
5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a morpholinosulfonyl group, a phenyl group, and a thiol group
準備方法
The synthesis of 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
For industrial production, the process may be scaled up using continuous flow reactors or batch reactors, ensuring consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize by-products and maximize the desired product.
化学反応の分析
5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the sulfonyl or triazole groups.
Substitution: The phenyl and morpholinosulfonyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Compared to other triazole derivatives, 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups. Similar compounds include:
1,2,4-Triazole-3-thiol: Lacks the morpholinosulfonyl and phenyl groups, resulting in different reactivity and applications.
4-Phenyl-1,2,4-triazole:
Morpholinosulfonyl derivatives: These compounds share the morpholinosulfonyl group but differ in other substituents, leading to varied properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H18N4O3S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
3-(4-morpholin-4-ylsulfonylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S2/c23-27(24,21-10-12-25-13-11-21)16-8-6-14(7-9-16)17-19-20-18(26)22(17)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,26) |
InChIキー |
JPRGWJKMHFCKTO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


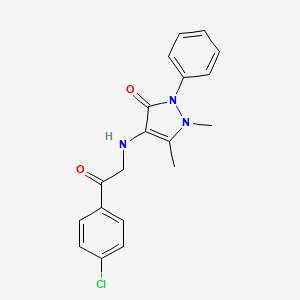
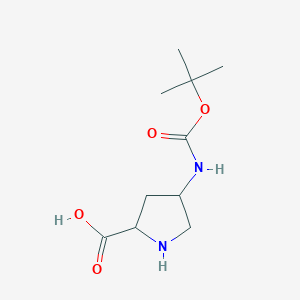

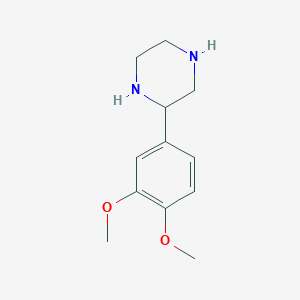
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)

![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)

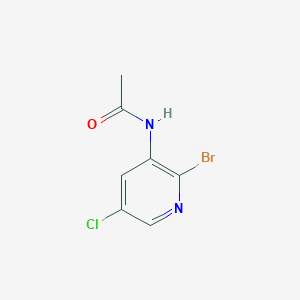
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
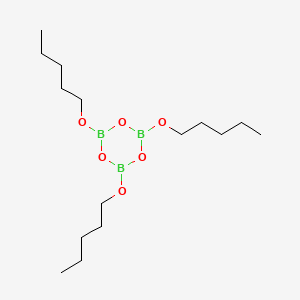
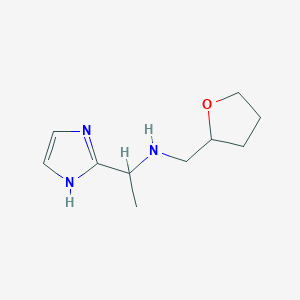

![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
